molecular formula C10H12ClN3 B2601569 N-Methyl-2-phenylpyrazol-3-amine;hydrochloride CAS No. 2418658-70-3

N-Methyl-2-phenylpyrazol-3-amine;hydrochloride

Cat. No.: B2601569
CAS No.: 2418658-70-3
M. Wt: 209.68
InChI Key: IYUZEXFQAIQFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyrazoles, which include “N-Methyl-2-phenylpyrazol-3-amine;hydrochloride”, can be synthesized using a variety of methods. For instance, 5-amino-pyrazoles can be used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .

Scientific Research Applications

Corrosion Inhibition

Research demonstrates the effectiveness of certain pyrazole derivatives, which may be structurally related to N-Methyl-2-phenylpyrazol-3-amine; hydrochloride, as corrosion inhibitors for metals in acidic environments. These compounds have shown significant efficiency in protecting pure iron from corrosion in acidic media, with the inhibitory effect increasing alongside the concentration of the inhibitor (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Anticonvulsant Activity

Schiff bases of isatin derivatives, which share functional similarities with N-Methyl-2-phenylpyrazol-3-amine; hydrochloride, have been synthesized and tested for their anticonvulsant activities. These studies have identified compounds exhibiting significant anticonvulsant effects, suggesting potential applications in developing new anticonvulsant drugs (Verma, Pandeya, Singh, & Stables, 2004).

Antimicrobial Properties

The synthesis of new indole-containing heterocyclic compounds using arylhydrazononitriles as key synthons has led to the discovery of molecules with promising antimicrobial activities against various bacterial and yeast strains. These findings highlight the potential of utilizing N-Methyl-2-phenylpyrazol-3-amine; hydrochloride related compounds in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Synthesis of Heterocyclic Substances

Enaminones, potentially derivable from N-Methyl-2-phenylpyrazol-3-amine; hydrochloride, have been employed as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This research underscores the versatility of pyrazole derivatives in synthesizing pharmacologically active heterocyclic substances (Riyadh, 2011).

Future Directions

Pyrazoles, including “N-Methyl-2-phenylpyrazol-3-amine;hydrochloride”, have significant potential for future research and development. They are easy-to-prepare scaffolds with large therapeutic potential, and the search for new pyrazole-based compounds is of great interest to the academic community as well as industry .

Properties

IUPAC Name

N-methyl-2-phenylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9;/h2-8,11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUZEXFQAIQFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NN1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.